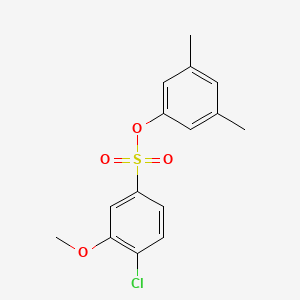![molecular formula C20H18ClN3O B13374323 2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B13374323.png)
2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline is an organic compound with the molecular formula C20H18ClN3O It is a derivative of quinoxaline, a bicyclic aromatic compound, and features a morpholine ring and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or the chlorophenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
科学研究应用
2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinoxaline core can intercalate with DNA or bind to specific proteins, affecting their function. The morpholine ring and chlorophenyl group contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline: A similar compound with a different position of the chlorine atom on the phenyl ring.
2-[2-(2-Bromophenyl)vinyl]-3-(4-morpholinyl)quinoxaline: A bromine-substituted analog.
2-[2-(2-Methylphenyl)vinyl]-3-(4-morpholinyl)quinoxaline: A methyl-substituted analog.
Uniqueness
2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline is unique due to the specific positioning of the chlorine atom, which can influence its chemical reactivity and biological activity. The presence of the morpholine ring also adds to its distinct properties, making it a valuable compound for various applications.
属性
分子式 |
C20H18ClN3O |
|---|---|
分子量 |
351.8 g/mol |
IUPAC 名称 |
4-[3-[(E)-2-(2-chlorophenyl)ethenyl]quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C20H18ClN3O/c21-16-6-2-1-5-15(16)9-10-19-20(24-11-13-25-14-12-24)23-18-8-4-3-7-17(18)22-19/h1-10H,11-14H2/b10-9+ |
InChI 键 |
ONDUPVRRONTWIM-MDZDMXLPSA-N |
手性 SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4Cl |
规范 SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-2-[2-(3,4,5-trimethoxyphenyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13374241.png)
![(5-Chloro-2-hydroxyphenyl)[3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepin-7-yl]methanone](/img/structure/B13374244.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B13374248.png)
![7-[(diethylamino)methyl]-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B13374262.png)

![(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374306.png)
![6-(1-Naphthyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374312.png)
![2-{3-[(1H-perimidin-2-ylmethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13374313.png)
![N-[2-phenyl-5-(1H-pyrazol-3-yl)-2H-1,2,3-triazol-4-yl]acetamide](/img/structure/B13374317.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374336.png)
